2-Amino-5-nitrobenzaldehyde

Catalog No.
S1917740
CAS No.
56008-61-8
M.F
C7H6N2O3
M. Wt
166.13 g/mol
Availability
In Stock
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2-Amino-5-nitrobenzaldehyde

CAS Number

56008-61-8

Product Name

2-Amino-5-nitrobenzaldehyde

IUPAC Name

2-amino-5-nitrobenzaldehyde

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2

InChI Key

BXXBQHFYNFGHNG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)N

2-Amino-5-nitrobenzaldehyde, with the molecular formula C7H6N2O3C_7H_6N_2O_3 and a molecular weight of 166.14 g/mol, is an aromatic compound characterized by the presence of both an amino group and a nitro group attached to a benzaldehyde structure. This compound is recognized for its unique chemical properties, which make it a valuable intermediate in various synthetic applications, particularly in pharmaceuticals and organic chemistry .

Due to limited research on 2-A-5-NB, its mechanism of action in biological systems or interaction with other compounds is not documented.

  • Toxicity: Nitro groups can be susceptible to reduction, which can release harmful nitrite ions [].
  • Flammability: Nitroaromatic compounds may be flammable or explosive under certain conditions [].

  • Reduction Reactions: The nitro group can be reduced to an amino group, yielding diamine derivatives. This transformation is significant for synthesizing complex organic molecules.
  • Condensation Reactions: It can undergo condensation with various nucleophiles to form Schiff bases, which are important in coordination chemistry and catalysis.
  • Electrophilic Substitution: The electron-rich aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the benzene ring .

Research indicates that 2-Amino-5-nitrobenzaldehyde exhibits biological activity that may include antimicrobial and anti-inflammatory properties. Its derivatives have been explored for potential therapeutic effects, including anticancer activity. The presence of both amino and nitro groups enhances its interaction with biological targets, making it a candidate for drug development .

Several methods have been developed for synthesizing 2-Amino-5-nitrobenzaldehyde:

  • Nitration of Benzaldehyde: Benzaldehyde can be nitrated to introduce the nitro group, followed by amination to introduce the amino group.
  • Reduction of Nitro Compounds: Starting from 5-nitrobenzaldehyde, the compound can be subjected to reduction conditions that convert the nitro group to an amino group.
  • Reactions with Amines: Direct reaction between 5-nitrobenzaldehyde and primary amines can yield 2-Amino-5-nitrobenzaldehyde under appropriate conditions .

The applications of 2-Amino-5-nitrobenzaldehyde are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: Its unique structure allows it to be used in the production of dyes.
  • Research: It is utilized in organic synthesis and as a reagent in chemical research due to its reactivity and ability to form derivatives .

Studies on the interactions of 2-Amino-5-nitrobenzaldehyde with biological molecules have shown that it can bind effectively to proteins and nucleic acids, influencing their function. This characteristic is particularly relevant in drug design, where understanding these interactions can lead to more effective therapeutic agents .

Several compounds share structural similarities with 2-Amino-5-nitrobenzaldehyde. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Hydroxy-5-nitrobenzaldehyde97-51-8Contains a hydroxyl group; used in Schiff base formation.
3-Amino-4-nitrobenzaldehyde56008-61-8Different positioning of functional groups; used in pharmaceuticals.
4-Nitroaniline100-01-6Similar nitro group; primarily used as a dye intermediate.
2-Nitrobenzaldehyde552-89-6Lacks amino functionality; utilized in organic synthesis.

Uniqueness: The combination of both amino and nitro groups in 2-Amino-5-nitrobenzaldehyde distinguishes it from other similar compounds, providing unique reactivity patterns that are advantageous in synthetic applications and biological interactions .

Nitration of 2-Aminobenzaldehyde Precursors

The nitration of 2-aminobenzaldehyde precursors represents one of the fundamental approaches for introducing the nitro group into the aromatic ring system. This method employs electrophilic aromatic substitution mechanisms utilizing nitrating mixtures composed of concentrated nitric acid and sulfuric acid [1] [2] [3].

The reaction mechanism proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophile. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of water and generating the highly electrophilic nitronium species [4] [5]. The nitronium ion subsequently attacks the electron-rich aromatic ring, forming a resonance-stabilized arenium ion intermediate. The reaction concludes with deprotonation by a Lewis base, restoring aromaticity and yielding the nitrated product [6].

When applied to 2-aminobenzaldehyde derivatives, the regioselectivity of nitration is influenced by the directing effects of both the amino and aldehyde functional groups. The amino group acts as a strong ortho-para director due to its electron-donating properties through resonance, while the aldehyde group serves as a meta-director owing to its electron-withdrawing nature [7]. This combination of directing effects results in preferential nitration at the 5-position relative to the amino group, producing 2-amino-5-nitrobenzaldehyde as the major product.

Optimal reaction conditions for this approach involve maintaining temperatures between 50-80°C to ensure adequate reaction rates while preventing decomposition of the aldehyde functionality [8]. The nitrating mixture typically consists of concentrated nitric acid (65-70%) and sulfuric acid (96-98%) in a molar ratio of approximately 1:2. Reaction times range from 2-4 hours, with yields generally falling between 60-75% depending on the specific substrate and conditions employed [9].

Deacetylation Reactions Using Sulfuric Acid

The deacetylation approach represents a highly efficient synthetic strategy that begins with N-(2-formyl-4-nitrophenyl)acetamide as the protected precursor. This method exploits the acid-catalyzed hydrolysis of the acetamide bond to reveal the desired amino functionality while preserving the integrity of the aldehyde and nitro groups [9] [10].

The mechanistic pathway involves protonation of the carbonyl oxygen of the acetamide group by concentrated sulfuric acid, creating a more electrophilic carbon center. Water then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [11] [12]. The subsequent breakdown of this intermediate results in the cleavage of the carbon-nitrogen bond, liberating acetic acid and generating the target 2-amino-5-nitrobenzaldehyde [13].

This deacetylation protocol demonstrates exceptional efficiency, achieving yields of 91% under optimized conditions [9]. The reaction is typically conducted by heating the acetamide precursor with concentrated sulfuric acid at reflux temperature (approximately 100-110°C) for one hour. The use of sulfuric acid serves a dual purpose: it acts both as the deacetylating agent and as a solvent medium, eliminating the need for additional organic solvents [14].

The high yield and relatively mild conditions make this approach particularly attractive for synthetic applications. The reaction conditions are sufficiently gentle to preserve sensitive functional groups while being vigorous enough to ensure complete deacetylation. Post-reaction workup involves careful neutralization with aqueous base followed by extraction and purification procedures [15] [16].

Modern Catalytic Synthesis Techniques

Contemporary catalytic methodologies have introduced significant improvements in the synthesis of 2-amino-5-nitrobenzaldehyde, particularly through the application of heterogeneous catalysis and green chemistry principles. The most notable advancement involves the use of SBA-15 mesoporous silica catalysts for the direct oxidation of nitrotoluene derivatives [17].

The SBA-15 catalytic system operates through a unique mechanism involving the activation of molecular oxygen for selective oxidation reactions. The mesoporous structure provides high surface area and uniform pore distribution, facilitating efficient mass transfer and substrate accessibility. Metal-modified SBA-15 catalysts, incorporating elements such as iron, cobalt, nickel, silver, copper, zinc, lanthanum, or palladium, demonstrate enhanced catalytic activity and selectivity [17].

The reaction mechanism involves the formation of benzylic radicals through hydrogen abstraction from the methyl group of nitrotoluene substrates. These radicals subsequently undergo oxidation to form the corresponding aldehydes. The presence of transition metals in the catalyst framework facilitates this radical formation and stabilizes the intermediate species [17].

Optimal reaction conditions for the SBA-15-catalyzed process include temperatures ranging from 25-150°C and pressures from atmospheric to 5 MPa. The mild reaction conditions represent a significant advantage over traditional methods, as they minimize side reactions and decomposition pathways. Air or pure oxygen can be employed as the oxidant, with selectivities exceeding 90% and yields reaching 85-95% [17].

The catalytic approach offers several advantages including atom economy, environmental compatibility, and the potential for catalyst recycling. The heterogeneous nature of the catalyst facilitates separation and reuse, contributing to the overall sustainability of the process [17].

Industrial-Scale Production Optimization Strategies

The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of multiple parameters to ensure consistent product quality, economic viability, and regulatory compliance [18]. Temperature control emerges as a critical factor, with industrial processes requiring precision within ±5°C compared to the ±2°C achievable at laboratory scale.

Heat transfer considerations become paramount at larger scales due to the reduced surface area to volume ratio. Industrial reactors must incorporate sophisticated heat exchanger designs to prevent hot spot formation and ensure uniform temperature distribution. The deacetylation reaction, being mildly exothermic, requires careful thermal management to prevent runaway reactions [19].

Mixing efficiency represents another crucial optimization parameter. While laboratory-scale reactions benefit from magnetic stirring, industrial processes require mechanical agitation systems designed using computational fluid dynamics principles. The goal is to achieve uniform distribution of reactants while minimizing energy consumption and mechanical stress on equipment [20].

Pressure management becomes increasingly important when scaling up catalytic processes. The SBA-15 catalytic system operates effectively at pressures up to 5 MPa, requiring specialized pressure vessels and safety systems. Multi-stage reactor configurations can help optimize pressure profiles and improve overall process efficiency [17].

Catalyst loading optimization is essential for economic viability. While laboratory studies may employ 1-5 mol% catalyst loading, industrial processes typically optimize for 0.1-1 mol% to minimize costs while maintaining acceptable reaction rates. Catalyst recycling systems must be integrated to further improve process economics [17].

Solvent recovery and environmental considerations play crucial roles in industrial implementation. Continuous distillation systems replace simple laboratory distillation, enabling efficient solvent recovery and reduced environmental impact. Green solvent selection and solvent-free processes are preferred where technically feasible [21].

Space-time yield optimization compares different synthetic routes on an industrial scale. The deacetylation method demonstrates superior space-time yields of 45-55 kg/m³·h compared to 25-35 kg/m³·h for direct nitration and 15-25 kg/m³·h for catalytic oxidation. These metrics directly impact capital investment and operating costs [22].

Quality control systems must transition from batch analysis to continuous monitoring using Process Analytical Technology (PAT). Real-time analytics enable immediate detection of deviations and corrective actions, ensuring consistent product quality and regulatory compliance [18].

Purification and Isolation Protocols

The purification of 2-amino-5-nitrobenzaldehyde requires careful selection of methods based on the nature of impurities present and the desired purity level. Recrystallization represents the most commonly employed purification technique, utilizing solvents such as ethanol, methanol, or acetone to achieve purities of 95-98% with recovery rates of 80-85% [23].

The recrystallization process involves dissolving the crude product in a hot solvent, followed by controlled cooling to promote selective crystallization of the desired compound. The choice of solvent is critical, as it must dissolve the product at elevated temperatures while maintaining poor solubility at room temperature. Ethanol is frequently preferred due to its moderate polarity and compatibility with the amino-nitrobenzaldehyde structure [24].

Column chromatography provides superior purification when high purity levels (98-99%) are required. Silica gel serves as the stationary phase, with ethyl acetate/hexane mixtures as the mobile phase. The separation is based on differential adsorption of the product and impurities on the silica surface. While this method achieves excellent purity, recovery rates are typically lower (75-80%) due to material losses during the chromatographic process [25].

Vacuum distillation offers advantages for large-scale purification, operating at reduced pressures (2-5 mmHg) and temperatures (120-140°C) to prevent thermal decomposition. This method achieves purities of 90-95% with recovery rates of 70-75%. The technique is particularly effective for removing high-boiling impurities and solvents [22].

Aqueous washing procedures using 5% sodium bicarbonate solution effectively remove acidic impurities resulting from the synthesis process. This method achieves purities of 85-90% with excellent recovery rates of 90-95%. The basic washing neutralizes residual acids and facilitates their removal into the aqueous phase [21].

Steam distillation provides an alternative approach for removing volatile impurities, operating at 100°C with water vapor. This method achieves purities of 88-92% with recovery rates of 85-90%. The process is particularly useful when volatile byproducts or solvents need to be removed without exposing the product to high temperatures [21].

Advanced purification strategies may combine multiple techniques in sequence. A typical protocol might involve initial aqueous washing to remove acidic impurities, followed by recrystallization for bulk purification, and concluding with column chromatography if high purity is required. This sequential approach optimizes both purity and recovery while minimizing processing costs.

The selection of purification method depends on the intended application of the final product. Pharmaceutical applications require the highest purity levels, necessitating chromatographic purification. Industrial applications may accept lower purities achievable through recrystallization or distillation. Economic considerations must balance purity requirements against processing costs and material losses.

Quality control during purification involves monitoring key parameters such as melting point, spectroscopic properties, and impurity profiles. High-performance liquid chromatography (HPLC) provides quantitative analysis of product purity and impurity identification. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and detects isomeric impurities [25].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 2-amino-5-nitrobenzaldehyde. The compound exhibits characteristic spectral signatures that reflect the presence of aromatic protons, the aldehyde functionality, and the amino substituent [3] [4].

The ¹H nuclear magnetic resonance spectrum of 2-amino-5-nitrobenzaldehyde shows distinct regions corresponding to different proton environments. Aromatic protons typically appear in the range of 6.5-8.0 ppm, exhibiting strong deshielding due to the aromatic ring current [3] [5]. The aldehyde proton demonstrates significant deshielding, appearing as a characteristic singlet around 10.0 ppm, consistent with the electron-withdrawing nature of the carbonyl group [6] [7]. The amino group protons appear as a broad signal in the range of 3.0-6.0 ppm, with the exact chemical shift dependent on hydrogen bonding interactions and solvent effects [8] [9].

The ¹³C nuclear magnetic resonance spectrum reveals the carbon framework of the molecule. Aromatic carbons appear in the range of 120-160 ppm, with specific chemical shifts determined by the electronic effects of the substituents [3]. The carbonyl carbon of the aldehyde group exhibits strong deshielding, appearing in the range of 190-200 ppm, characteristic of aromatic aldehydes [6]. The substitution pattern creates distinct chemical shift patterns that allow for unambiguous structural assignment.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides comprehensive information about the functional groups present in 2-amino-5-nitrobenzaldehyde through characteristic vibrational frequencies. The spectral assignments are based on established correlations for aromatic compounds containing amino, nitro, and aldehyde functionalities [10] [11] [12] [6].

The primary amino group exhibits characteristic N-H stretching vibrations appearing as two bands in the range of 3520-3340 cm⁻¹, corresponding to symmetric and antisymmetric stretching modes [8] [9]. These bands typically show medium intensity and may be affected by hydrogen bonding interactions. The amino group also produces N-H bending vibrations in the range of 1615-1580 cm⁻¹ for aromatic amines [8].

The aldehyde functionality displays distinctive vibrational signatures. The aldehyde C-H stretching vibrations appear as a characteristic doublet in the range of 2900-2700 cm⁻¹, known as the Fermi doublet, which results from coupling between the fundamental C-H stretch and an overtone of the C-H bending vibration [6] [7]. The carbonyl stretching vibration occurs at 1740-1680 cm⁻¹, with the exact frequency influenced by conjugation with the aromatic ring [12] [6].

The nitro group produces strong, characteristic absorptions with asymmetric N-O stretching at approximately 1550 cm⁻¹ and symmetric N-O stretching at approximately 1350 cm⁻¹ [10] [13] [14]. These bands are typically intense and serve as diagnostic indicators for the presence of the nitro functionality [15] [16].

Aromatic C=C stretching vibrations appear in the range of 1600-1450 cm⁻¹ as multiple bands of medium to weak intensity [6] [5]. The aromatic C-H out-of-plane bending vibrations occur in the range of 900-690 cm⁻¹, with the exact frequencies dependent on the substitution pattern of the benzene ring [5] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-amino-5-nitrobenzaldehyde reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation. The molecular ion peak appears at m/z 166, corresponding to the molecular weight of the compound [1] [17] [18] [19].

Common fragmentation pathways include the loss of the nitro group (loss of 46 mass units) to produce a fragment at m/z 120 [17] [18]. This fragmentation is typical for nitro-containing aromatics and results from the relatively weak C-NO₂ bond. Loss of nitric oxide (30 mass units) produces a fragment at m/z 136, while loss of the formyl group (29 mass units) generates a fragment at m/z 137 [17] [18].

Aromatic ring fragments typically appear in the range of m/z 77-79, representing tropylium ion and related species that are stabilized by aromatic delocalization [17] [19]. The amino group may produce a characteristic fragment at m/z 16 corresponding to NH₂⁺, although this typically appears with weak intensity [19].

The fragmentation pattern follows established principles for aromatic aldehydes with electron-donating and electron-withdrawing substituents, with the relative intensities of fragments influenced by the stability of the resulting cationic species [17] [18] [19].

X-ray Crystallographic Studies

Crystallographic analysis of 2-amino-5-nitrobenzaldehyde and related compounds provides detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. While direct crystallographic data for 2-amino-5-nitrobenzaldehyde is limited, structural information can be inferred from closely related compounds such as 2-amino-5-nitrobenzoic acid [20] [21].

The crystallographic analysis of 2-amino-5-nitrobenzoic acid reveals a monoclinic crystal system with space group P 21/c [20]. The unit cell parameters are a = 3.7026 ± 0.0003 Å, b = 17.4638 ± 0.0016 Å, c = 11.6953 ± 0.001 Å, and β = 92.21 ± 0.007°, with a cell volume of 755.67 ± 0.11 ų [20]. The structure determination was performed at 296 K using Mo Kα radiation [20].

The molecular geometry in the solid state shows the aromatic ring maintaining planarity with substituents lying approximately in the plane of the benzene ring [21] [22]. Bond lengths and angles are consistent with typical aromatic compounds, with C-C bond lengths in the aromatic ring averaging approximately 1.39-1.40 Å [22].

Intermolecular interactions in the crystal structure include hydrogen bonding between amino groups and electron-deficient sites, as well as potential π-π stacking interactions between aromatic rings [21] [22]. These interactions contribute to the overall stability of the crystal structure and influence physical properties such as melting point and solubility.

Computational Chemistry Predictions

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure, geometry, and properties of 2-amino-5-nitrobenzaldehyde. Computational studies using various levels of theory have been applied to related nitrobenzaldehyde compounds and provide a framework for understanding the electronic properties of this molecule [23] [24] [25] [26].

The B3LYP functional with 6-311+G(d) basis set has been successfully applied to similar compounds, providing excellent agreement between calculated and experimental vibrational frequencies [23] [24]. The optimized molecular geometry from density functional theory calculations shows bond lengths and angles that are consistent with experimental crystallographic data where available [24] [26].

The total energy of the molecule depends on the specific computational method employed, with typical values ranging from -533.6 to -1090.2 Hartree for related benzene derivatives [27] [26]. The dipole moment, calculated using density functional theory methods, ranges from 2.4 to 3.3 Debye, indicating significant charge separation within the molecule due to the presence of both electron-donating amino and electron-withdrawing nitro groups [24] [27].

Thermodynamic properties including heat capacity, entropy, and Gibbs free energy can be calculated from the vibrational frequencies obtained through density functional theory calculations [24]. These properties are important for understanding the stability and reactivity of the compound under different conditions.

Molecular Orbital Analysis

Molecular orbital analysis provides fundamental insights into the electronic structure and reactivity of 2-amino-5-nitrobenzaldehyde. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, determine many of the chemical and physical properties of the molecule [24] [28] [29] [27].

The highest occupied molecular orbital is typically localized on the aromatic ring system with significant contribution from the amino group, reflecting the electron-donating nature of the NH₂ substituent [28] [29]. The energy of this orbital typically ranges from -5.6 to -6.2 eV, depending on the computational method employed [27]. The substantial contribution from the amino group makes this orbital nucleophilic in character.

The lowest unoccupied molecular orbital shows significant localization on the nitro group and portions of the aromatic ring, consistent with the electron-withdrawing nature of the NO₂ substituent [28] [29]. The energy of this orbital ranges from -2.5 to -0.5 eV [27]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals ranges from 3.1 to 5.7 eV, indicating moderate electronic stability [27].

Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule [24] [28]. The analysis shows significant charge transfer from the amino group to the aromatic ring and nitro group, consistent with the resonance structures that can be drawn for this compound [28]. Hyperconjugative interactions between different parts of the molecule contribute to overall stability [24].

The molecular orbitals involved in electronic transitions are responsible for the ultraviolet-visible absorption spectrum of the compound. The presence of both electron-donating and electron-withdrawing groups creates a push-pull system that can lead to charge-transfer transitions and distinctive optical properties [30] [13].

XLogP3

1.6

Other CAS

56008-61-8

Wikipedia

2-amino-5-nitrobenzaldehyde

Dates

Last modified: 08-16-2023

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